molecular formula C10H13Cl2NO2 B3262015 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol CAS No. 350712-67-3

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol

Cat. No.: B3262015
CAS No.: 350712-67-3
M. Wt: 250.12 g/mol
InChI Key: XVUQUTDOVKEXAH-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3,5-dichlorophenoxy group and a methylamino moiety.

Properties

IUPAC Name

1-(3,5-dichlorophenoxy)-3-(methylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2/c1-13-5-9(14)6-15-10-3-7(11)2-8(12)4-10/h2-4,9,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQUTDOVKEXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:

    Preparation of 3,5-Dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 3,5-Dichlorophenoxypropan-2-ol: The 3,5-dichlorophenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxypropan-2-ol.

    Amination: The final step involves the reaction of 3,5-dichlorophenoxypropan-2-ol with methylamine under controlled conditions to yield 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly as a beta-adrenergic receptor antagonist.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound Name Phenoxy Substituent Amine Group Molecular Weight (g/mol) Key Properties/Activities Source
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol 3,5-dichloro Methylamino ~280–300 (estimated) High lipophilicity; potential β-adrenoceptor binding
Compound 7 () 3,5-difluoro Benzimidazolyl-imino 410 [M+H] Purity >98%; LCMS Rt=1.05 min
Compound 2 () 2,4-dichloro Benzimidazolyl-imino 443 [M+H] LCMS Rt=1.41 min
Metaxalone Related Compound B () 3,5-dimethyl Amino 195.26 Pharmaceutical reference standard
1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol () 4-(2-methoxyethyl) Isopropylamino ~265 (estimated) Structural analog in specialty chemicals

Key Observations :

  • Chlorine vs.
  • Positional Isomerism : The 2,4-dichloro isomer (Compound 2) exhibits a higher molecular weight (443 vs. ~280–300) and longer LCMS retention time (1.41 min vs. N/A for target compound), suggesting differences in polarity and binding kinetics .
  • Methyl vs. Dimethyl: Metaxalone Related Compound B (3,5-dimethylphenoxy) lacks chlorine, reducing electronegativity and possibly altering receptor affinity compared to the dichloro derivative .

Amine Group Modifications

Compound Name (Evidence) Amine Group Phenoxy Substituent Molecular Weight (g/mol) Notable Features
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Methylamino Thiophen-2-yl ~183 (estimated) Thiophene ring introduces π-π interactions
(2S)-1-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-6-yl]amino}-3-(3,5-dichlorophenoxy)propan-2-ol () Bicyclic amine 3,5-dichloro 329.21 Stereospecificity; potential enhanced receptor targeting
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol () Morpholino Benzimidazolyl 367 [M+H] Heterocyclic amine; LCMS Rt=0.67 min

Key Observations :

  • Methylamino vs. Bicyclic Amine: The target compound’s methylamino group offers simpler steric hindrance compared to the bicyclic amine in , which may improve metabolic stability but reduce binding specificity .
  • Morpholino vs. Methylamino: Morpholino-containing analogs (e.g., Compound 9 in ) exhibit higher molecular weights (367 vs. ~280–300) and shorter LCMS retention times, indicating differences in polarity and solubility .

Biological Activity

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol is a compound classified as a beta-adrenergic receptor antagonist . Its structure includes a dichlorophenoxy group, a methylamino group, and a propanol backbone, which contribute to its biological activity and therapeutic potential, particularly in cardiovascular disease treatment. This compound has garnered attention in medicinal chemistry for its pharmacological properties and mechanisms of action.

The primary mechanism of action for 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol involves the inhibition of beta-adrenergic receptors. By binding to these receptors, it prevents the action of endogenous catecholamines like adrenaline and noradrenaline, leading to:

  • Decreased heart rate
  • Reduced blood pressure

This pharmacological profile makes it a candidate for managing various cardiovascular conditions such as hypertension and arrhythmias.

Pharmacological Studies

Numerous studies have evaluated the biological activity of this compound. Here are some key findings:

Study Focus Findings
Cardiovascular Effects Demonstrated significant reduction in heart rate and blood pressure in animal models.
Cytotoxicity Exhibited cytotoxic effects within specific concentration ranges in cancer cell lines .
Receptor Binding Strong binding affinity to beta-adrenergic receptors compared to other compounds in its class.

Case Study 1: Cardiovascular Efficacy

A study conducted on hypertensive rats demonstrated that administration of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol resulted in:

  • A 30% reduction in systolic blood pressure after two weeks of treatment.
  • Improved cardiac output without significant adverse effects on heart rate.

These results suggest its potential effectiveness in managing high blood pressure and related cardiovascular issues.

Case Study 2: Anticancer Activity

In vitro studies using androgen-independent prostate cancer cells (PC-3) showed that this compound exhibited:

  • Cytotoxicity with an IC50 value in the range of 8.2 to 32.1 µM .
  • Inhibition of DNA topoisomerases, which are crucial for DNA replication and cell division, indicating potential as an anticancer agent .

Research Findings

Recent research has focused on the compound's interactions at the molecular level. Notable findings include:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to further therapeutic applications beyond cardiovascular diseases.
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against various pathogens, suggesting broader applications in medicine .

Comparative Analysis with Similar Compounds

To better understand its biological activity, we can compare it with structurally similar compounds:

Compound Mechanism of Action Biological Activity
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-olBeta receptor antagonistCardiovascular effects; cytotoxicity
1-(Benzenesulfonyl)-3-(methylamino)propan-2-olEnzyme inhibitionAntimicrobial; potential anti-inflammatory
1,3-Dichloro-2-propanolGenotoxicity; carcinogenic potentialLinked to liver and tongue tumors in studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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